Cas no 31383-81-0 (Benzoic acid,3,3'-methylenebis[6-amino-, 1,1'-dimethyl ester)

Benzoic acid,3,3'-methylenebis[6-amino-, 1,1'-dimethyl ester structure
31383-81-0 structure
Product Name:Benzoic acid,3,3'-methylenebis[6-amino-, 1,1'-dimethyl ester
Numero CAS:31383-81-0
MF:C17H18N2O4
MW:314.335824489594
CID:308637
PubChem ID:94419
Update Time:2025-04-19

Benzoic acid,3,3'-methylenebis[6-amino-, 1,1'-dimethyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • methyl 2-amino-5-[(4-amino-3-methoxycarbonylphenyl)methyl]benzoate
    • 3,3'-Methylenebis(6-aminobenzoic acid), dimethyl ester
    • CCRIS 8070
    • dimethyl 3,3'-methanediylbis(6-aminobenzoate)
    • Dimethyl 5,5'-methylenedianthranilate
    • Methylene bis(methylanthranilate)
    • dimethyl5,5'-methylenebis(2-aminobenzoate)
    • AE-848/34541024
    • Dimethyl 5,5//'-methylenedianthranilate
    • methyl 2-amino-5-[4-amino-3-(methoxycarbonyl)benzyl]benzoate
    • HMS2418J07
    • CHEBI:121034
    • NS00020409
    • SCHEMBL1809277
    • AB00074953-01
    • Q27209272
    • CHEMBL1530572
    • DTXSID1067621
    • Benzoic acid, 3,3'-methylenebis(6-amino-, 1,1'-dimethyl ester
    • 4,4'-methylenebis(o-carbomethoxyaniline)
    • EU-0017188
    • 31383-81-0
    • EINECS 250-606-6
    • 2-amino-5-[(4-amino-3-methoxycarbonylphenyl)methyl]benzoic acid methyl ester
    • Oprea1_362118
    • Benzoic acid, 3,3'-methylenebis[6-amino-, dimethyl ester
    • Dimethyl 3,3'-methylenebis(6-aminobenzoate)
    • SR-01000507361
    • MLS000105708
    • SMR000102686
    • CBDivE_011232
    • HMS1577B09
    • 3,3'-DI(METHOXYCARBONYL)-4,4'-DIAMINODIPHENYLMETHANE
    • Benzoic acid, 3,3'-methylenebis(6-amino-, dimethyl ester
    • AKOS005624675
    • dimethyl 5,5'-methylenebis(2-aminobenzoate)
    • XEZPSTVEIZNGRR-UHFFFAOYSA-N
    • SR-01000507361-1
    • Benzoic acid,3,3'-methylenebis[6-amino-, 1,1'-dimethyl ester
    • Inchi: 1S/C17H18N2O4/c1-22-16(20)12-8-10(3-5-14(12)18)7-11-4-6-15(19)13(9-11)17(21)23-2/h3-6,8-9H,7,18-19H2,1-2H3
    • Chiave InChI: XEZPSTVEIZNGRR-UHFFFAOYSA-N
    • Sorrisi: O(C)C(C1=C(C=CC(=C1)CC1C=CC(=C(C(=O)OC)C=1)N)N)=O

Proprietà calcolate

  • Massa esatta: 314.12674
  • Massa monoisotopica: 314.127
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 6
  • Conta atomi pesanti: 23
  • Conta legami ruotabili: 6
  • Complessità: 391
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.3
  • Superficie polare topologica: 105Ų

Proprietà sperimentali

  • Densità: 1.261
  • Punto di fusione: 144-145 °C
  • Punto di ebollizione: 501.2°Cat760mmHg
  • Punto di infiammabilità: 221.5°C
  • Indice di rifrazione: 1.62
  • PSA: 104.64

Benzoic acid,3,3'-methylenebis[6-amino-, 1,1'-dimethyl ester Letteratura correlata

Fornitori consigliati
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.